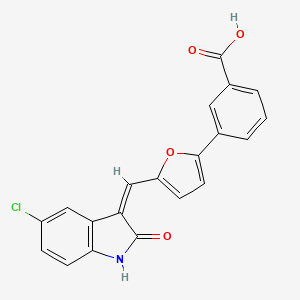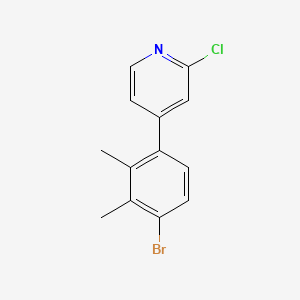
4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine is a chemical compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom and a chlorine atom attached to a pyridine ring, along with two methyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine typically involves the halogenation of a precursor compound. One common method is the bromination of 2,3-dimethylphenylpyridine followed by chlorination. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The chlorination step can be carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromo-2,3-dimethylphenyl)-2-fluoropyridine
- 4-(4-Bromo-2,3-dimethylphenyl)-2-iodopyridine
- 4-(4-Bromo-2,3-dimethylphenyl)-2-methylpyridine
Uniqueness
4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. This dual halogenation allows for versatile chemical modifications and applications that may not be achievable with similar compounds containing only one halogen atom.
Propriétés
Formule moléculaire |
C13H11BrClN |
|---|---|
Poids moléculaire |
296.59 g/mol |
Nom IUPAC |
4-(4-bromo-2,3-dimethylphenyl)-2-chloropyridine |
InChI |
InChI=1S/C13H11BrClN/c1-8-9(2)12(14)4-3-11(8)10-5-6-16-13(15)7-10/h3-7H,1-2H3 |
Clé InChI |
CBLDNLPTQLOANK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)Br)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
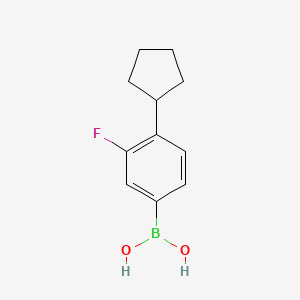

![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
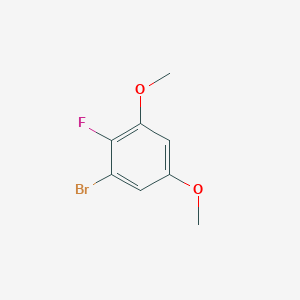

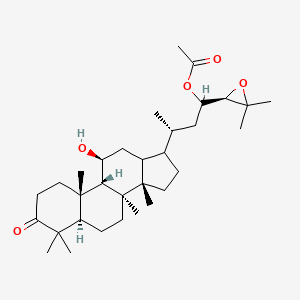
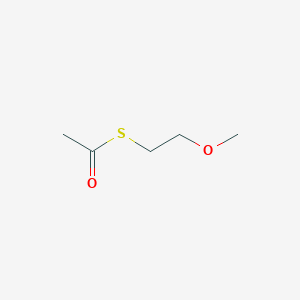
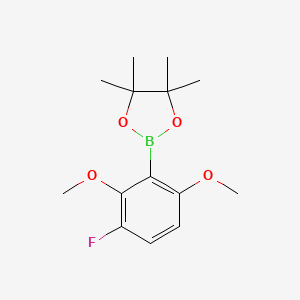
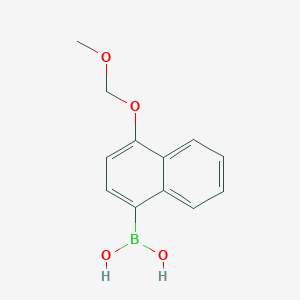
![2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
